Cas no 1890511-14-4 (4-(2-chloroquinolin-3-yl)butan-2-one)

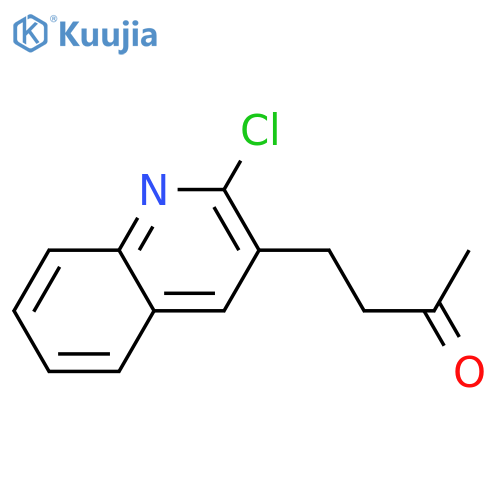

1890511-14-4 structure

商品名:4-(2-chloroquinolin-3-yl)butan-2-one

4-(2-chloroquinolin-3-yl)butan-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(2-chloroquinolin-3-yl)butan-2-one

- 1890511-14-4

- EN300-1992415

-

- インチ: 1S/C13H12ClNO/c1-9(16)6-7-11-8-10-4-2-3-5-12(10)15-13(11)14/h2-5,8H,6-7H2,1H3

- InChIKey: STHIBAOBYXDAFL-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=C2C=CC=CC2=N1)CCC(C)=O

計算された属性

- せいみつぶんしりょう: 233.0607417g/mol

- どういたいしつりょう: 233.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 30Ų

4-(2-chloroquinolin-3-yl)butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1992415-1.0g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 1g |

$1371.0 | 2023-05-23 | ||

| Enamine | EN300-1992415-5.0g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 5g |

$3977.0 | 2023-05-23 | ||

| Enamine | EN300-1992415-0.25g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 0.25g |

$579.0 | 2023-09-16 | ||

| Enamine | EN300-1992415-1g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 1g |

$628.0 | 2023-09-16 | ||

| Enamine | EN300-1992415-5g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 5g |

$1821.0 | 2023-09-16 | ||

| Enamine | EN300-1992415-0.05g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 0.05g |

$528.0 | 2023-09-16 | ||

| Enamine | EN300-1992415-0.5g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 0.5g |

$603.0 | 2023-09-16 | ||

| Enamine | EN300-1992415-0.1g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 0.1g |

$553.0 | 2023-09-16 | ||

| Enamine | EN300-1992415-2.5g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 2.5g |

$1230.0 | 2023-09-16 | ||

| Enamine | EN300-1992415-10.0g |

4-(2-chloroquinolin-3-yl)butan-2-one |

1890511-14-4 | 10g |

$5897.0 | 2023-05-23 |

4-(2-chloroquinolin-3-yl)butan-2-one 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

1890511-14-4 (4-(2-chloroquinolin-3-yl)butan-2-one) 関連製品

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 61549-49-3(9-Decenenitrile)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量